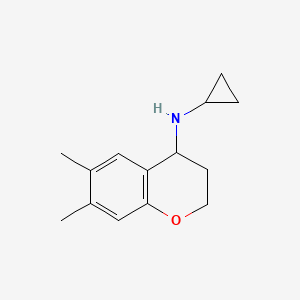

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Description

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 327082-74-6) is a bicyclic organic compound featuring a benzopyran backbone substituted with methyl groups at positions 6 and 7, and an N-cyclopropylamine moiety at position 4 .

Properties

IUPAC Name |

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9-7-12-13(15-11-3-4-11)5-6-16-14(12)8-10(9)2/h7-8,11,13,15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXIDCPLHNXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCCC2NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156987-17-5 | |

| Record name | N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a benzopyran core, which is known for its diverse biological activities. The presence of the cyclopropyl group and dimethyl substitutions at specific positions contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with a benzopyran structure have shown promising activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-cyclopropyl derivative | 12.5 | E. coli |

| Related benzopyran | 15.0 | S. aureus |

The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective against resistant strains of bacteria .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that certain derivatives possess significant antifungal properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-cyclopropyl derivative | 30 | Candida albicans |

| Ketoconazole (control) | 25 | Candida albicans |

The results indicate that N-cyclopropyl derivatives can be as effective as established antifungal agents like ketoconazole .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells. For example, some studies suggest that it may inhibit DNA synthesis or interfere with cell wall integrity in bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzopyran core and the cyclopropyl group have been shown to significantly affect potency and selectivity.

Key Findings:

- Cyclopropyl Substitution : The presence of a cyclopropyl group enhances lipophilicity and may improve cell membrane penetration.

- Dimethyl Groups : Substituents at positions 6 and 7 enhance binding affinity to target enzymes.

- Aromatic Interactions : The benzopyran moiety facilitates π–π stacking interactions with target proteins, increasing efficacy .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that a related compound exhibited a 20-fold increase in activity against beta-lactamase producing strains compared to standard treatments .

- In Vivo Efficacy : Animal models showed that administration of N-cyclopropyl derivatives resulted in significant reductions in infection severity compared to controls.

Scientific Research Applications

Pharmacological Applications

Antiasthmatic and Antiepileptic Properties

Research has indicated that benzopyran derivatives, including N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, exhibit K+ channel activating activities. These properties make them promising candidates for the treatment of asthma and epilepsy. The activation of potassium channels can lead to bronchodilation and reduced neuronal excitability, which are beneficial effects in managing these conditions .

Neuroprotective Effects

Studies suggest that compounds similar to this compound may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues. Such properties are critical in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antiepileptic Activity

In a study evaluating the antiepileptic potential of benzopyran derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The mechanism was linked to enhanced GABAergic activity and modulation of voltage-gated ion channels .

Case Study 2: Bronchodilator Effects

Another research effort focused on the compound's bronchodilator effects in asthmatic models. Results indicated that administration led to a marked increase in airway diameter and improved respiratory function, supporting its application as a potential antiasthmatic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Chloro Derivatives

A key structural analog is 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 886762-90-9), which replaces the methyl groups at positions 6 and 7 with chlorine atoms .

Table 1: Substituent-Driven Differences

The dichloro derivative’s higher polarity may enhance solubility in polar solvents, while its electron-withdrawing substituents could increase susceptibility to nucleophilic attacks compared to the methyl-substituted analog.

Cyclopropylamine vs. Other Amine Moieties

The cyclopropylamine group in the target compound contrasts with simpler amines (e.g., primary or secondary amines) in analogs. For instance, 2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid (CAS: Ref. 10-F766420) shares a cyclopropane ring but lacks the benzopyran backbone, emphasizing the role of aromatic systems in stability and intermolecular interactions .

Key Considerations:

- Conformational Rigidity : The cyclopropane ring restricts rotational freedom, which may stabilize specific conformations critical for activity.

Critical Research Needs:

Physicochemical Profiling : Comparative studies on solubility, melting points, and stability.

Biological Activity : Screening against targets (e.g., enzymes, receptors) to assess substituent-driven efficacy differences.

Synthetic Optimization : Addressing challenges in scaling up production of the methyl-substituted analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.